5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinazoline and quinazolinone are heterocyclic fused rings that have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together knowledge of a target with an understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
Quinazoline and quinazolinone derivatives can be synthesized through various methods. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have been synthesized by the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one .
Molecular Structure Analysis
The molecular structure of quinazoline and quinazolinone derivatives can be confirmed by techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, researchers have chosen the same substrates as in the Povarov Imino-Diels-Alder reaction, and adopted various kinds of Lewis acid as catalysts, then the reagents were refluxed in toluene for one day, and finally produced quinazoline derivatives .
Scientific Research Applications
Antimicrobial Activity
A novel class of hexahydro-2H-pyrano[3,2-c]quinoline analogues, related to the 5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline structure, has been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the compounds tested, several showed significant antimicrobial efficacy, highlighting the potential of such compounds in treating tuberculosis and other bacterial infections (Kantevari et al., 2011).
Anti-inflammatory Applications
Research into quinoline derivatives, including structures similar to this compound, has demonstrated potential anti-inflammatory properties. These compounds have been subjected to in vitro anti-inflammatory testing, indicating their possible use in developing new anti-inflammatory agents (Sureshkumar et al., 2017).
Antioxidant and Radioprotective Effects
Aminobenzylquinoline derivatives, which share a structural framework with the compound , have been explored for their potential as antioxidants and radioprotectors. This research opens avenues for developing compounds that could mitigate oxidative stress and provide protection against radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Catalytic Properties
Quinoline and its analogues, including pyrazolo[4,3-c]quinoline derivatives, have been investigated for their antitumor properties and their use as ligands in catalysis. These compounds show promise in oncology and chemical synthesis, respectively (Pareek & Kishor, 2015), (Das et al., 2018).
Ligands for Estrogen Receptor
Research into pyrazolo[4,3-c]quinoline derivatives has led to the development of potential ligands for the estrogen receptor, underscoring the compound's relevance in therapeutic applications related to hormone-responsive cancers (Kasiotis et al., 2006).
Mechanism of Action
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structure and the target they interact with. For example, some quinazoline derivatives have been found to have anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-9-17(10-8-16)24-21-15-29(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAKGGLWBGZJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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